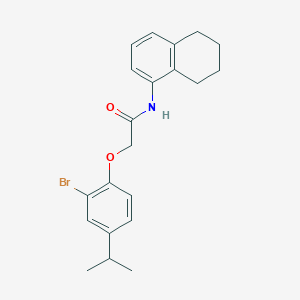
2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective antagonist of the cannabinoid CB1 receptor and has been studied for its potential therapeutic applications in various medical conditions.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves the selective antagonism of the cannabinoid CB1 receptor. The CB1 receptor is widely distributed in the central nervous system and is involved in various physiological processes such as appetite regulation, pain perception, and mood modulation. The selective antagonism of CB1 receptor by 2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide leads to the inhibition of various physiological processes mediated by CB1 receptor.
Biochemical and Physiological Effects:
2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to have analgesic effects in various pain models. In addition, it has been shown to have anxiolytic effects in animal models of anxiety.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its selective antagonism of the CB1 receptor. This allows for the specific inhibition of various physiological processes mediated by CB1 receptor. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the research on 2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One of the future directions is the development of more potent and selective CB1 receptor antagonists based on the structure of this compound. Another future direction is the study of the potential therapeutic applications of this compound in various medical conditions such as obesity, metabolic disorders, and drug addiction. Furthermore, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo is also an important future direction for the research on this compound.
Conclusion:
2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is a chemical compound that has shown promising results in various scientific research studies. Its selective antagonism of the CB1 receptor has led to its potential therapeutic applications in various medical conditions. Further research on this compound is needed to fully understand its pharmacological properties and potential therapeutic applications.
Synthesis Methods
The synthesis method of 2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves the reaction of 2-bromo-4-isopropylphenol with 5,6,7,8-tetrahydro-1-naphthalenamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions and the product is obtained in good yield. The purity of the product is confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
2-(2-bromo-4-isopropylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects. It has also been studied for its potential use in the treatment of obesity, metabolic disorders, and drug addiction.
properties
Molecular Formula |
C21H24BrNO2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C21H24BrNO2/c1-14(2)16-10-11-20(18(22)12-16)25-13-21(24)23-19-9-5-7-15-6-3-4-8-17(15)19/h5,7,9-12,14H,3-4,6,8,13H2,1-2H3,(H,23,24) |
InChI Key |
NULKKAPMXCTGQM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)Br |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC3=C2CCCC3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6Z)-6-(2,3-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296598.png)
![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296605.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296607.png)
![N-[(5-{[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296610.png)
![N-[(5-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296611.png)
![N-[(5-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296612.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B296614.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B296615.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B296618.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B296621.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[4-methyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296622.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-methyl-3-(4-methylphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B296623.png)